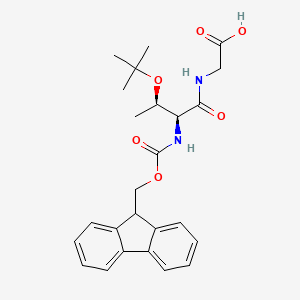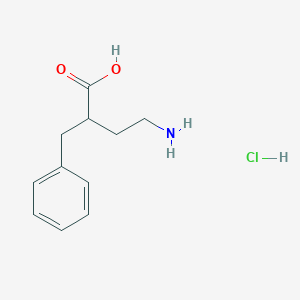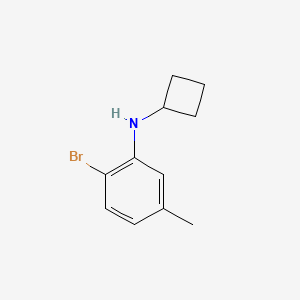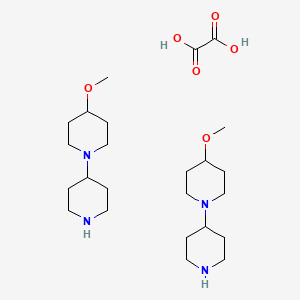
Bis(4-methoxy-1,4'-bipiperidine); oxalic acid
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of Bis(4-methoxy-1,4’-bipiperidine); oxalic acid is characterized by its molecular formula C24H46N4O6. More detailed structural information is not available in the current resources.Applications De Recherche Scientifique
Synthesis of Piperidine Derivatives
Bis(4-methoxy-1,4’-bipiperidine); oxalic acid: is a valuable precursor in the synthesis of various piperidine derivatives. These derivatives are crucial in the pharmaceutical industry, as they are present in more than twenty classes of pharmaceuticals and alkaloids . The compound can undergo intra- and intermolecular reactions to form substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, which are significant for drug design and development .
Pharmacological Applications
The piperidine moiety is a common feature in many pharmacologically active compounds. The derivatives of Bis(4-methoxy-1,4’-bipiperidine); oxalic acid can be evaluated for their potential as therapeutic agents, particularly in the discovery and biological evaluation of new drugs. This includes exploring their efficacy in treating various diseases and conditions .
Antioxidant Properties
Research has shown that certain piperidine derivatives exhibit significant antioxidant properties. By synthesizing nanoparticles that incorporate these derivatives, scientists can enhance the antioxidant efficacy, which is beneficial in combating oxidative stress-related diseases .
Anticancer Activity
The anticancer properties of piperidine derivatives are also a major area of interest. Studies indicate that nanoparticles containing these compounds can be used to target cancer cells effectively, releasing therapeutic agents in the cancerous microenvironment to inhibit tumor growth .
Drug Delivery Systems
Due to their structural versatility, piperidine derivatives can be engineered into drug delivery systems. These systems can be designed to release drugs at specific sites within the body, improving the efficacy and reducing the side effects of various medications .
Green Chemistry Applications
The synthesis of Bis(4-methoxy-1,4’-bipiperidine); oxalic acid derivatives can be achieved using green chemistry principles. Utilizing environmentally friendly reagents and methods, researchers can develop sustainable processes for creating these compounds, which is crucial for reducing the environmental impact of chemical synthesis .
Safety and Hazards
Propriétés
IUPAC Name |
4-methoxy-1-piperidin-4-ylpiperidine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H22N2O.C2H2O4/c2*1-14-11-4-8-13(9-5-11)10-2-6-12-7-3-10;3-1(4)2(5)6/h2*10-12H,2-9H2,1H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDAMIRJVSABCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CCNCC2.COC1CCN(CC1)C2CCNCC2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-methoxy-1,4'-bipiperidine); oxalic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(2,2,2-Trifluoroethyl)sulfamoyl]amino}benzoic acid](/img/structure/B1450277.png)

![2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine hydrochloride](/img/structure/B1450281.png)
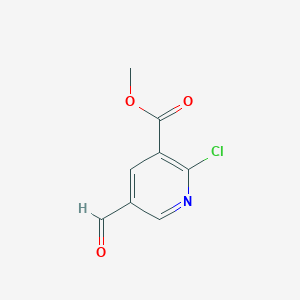
![[3-(2-Chloroethoxy)phenyl]amine hydrochloride](/img/structure/B1450285.png)
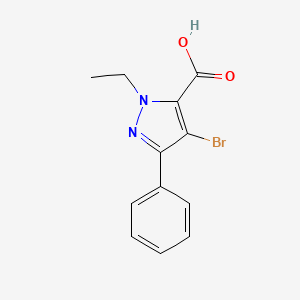
![7-Amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride](/img/structure/B1450289.png)

